molecular formula C24H52NO5P B12806909 Einecs 262-919-5 CAS No. 61702-53-2

Einecs 262-919-5

Cat. No.: B12806909
CAS No.: 61702-53-2
M. Wt: 465.6 g/mol
InChI Key: DACVRKXPQVNABS-UHFFFAOYSA-N
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Description

Contextualizing Scientific Inquiry on Industrial Chemicals within Environmental and Biological Systems

The scientific investigation of industrial chemicals within environmental and biological contexts has become a critical area of modern science. Historically, the focus of industrial chemistry was primarily on the synthesis and production of novel compounds to fuel technological and societal advancement. However, the widespread distribution of these chemicals has necessitated a paradigm shift towards understanding their lifecycle and impact beyond the factory gates. osti.govgeoscienceworld.org

Modern research frameworks, such as industrial ecology, conceptualize industrial systems as interconnected with ecological systems, analyzing the flow of materials and energy to promote sustainability. osti.gov This approach involves studying the physical, chemical, and biological interactions of industrial compounds within the environment. The fate and transport of a chemical—what happens to it and where it goes upon release—are central to this inquiry. geoscienceworld.org Factors such as a compound's water solubility, potential for adsorption to soil, and susceptibility to degradation through processes like hydrolysis or microbial action determine its environmental persistence and potential for exposure. who.int

The ultimate goal of this contextualized inquiry is to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances, a concept known as green chemistry. nih.gov This involves a multidisciplinary approach, integrating biology, toxicology, and environmental science to predict and mitigate the potential impacts of industrial chemicals. nih.gov

Evolution of Research Approaches in Chemical Sciences

The methodologies employed in the chemical sciences have undergone a significant evolution, driven by technological innovation and a deeper understanding of molecular interactions. Early analytical chemistry relied on classical "wet" methods, such as precipitation and titration, to identify and quantify substances. tri-iso.com The 20th century, however, ushered in an era of instrumental analysis that revolutionized the field. who.inttri-iso.com

The development and refinement of spectroscopic and spectrometric techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provided unprecedented tools for elucidating molecular structure and composition with high sensitivity and specificity. who.intcdc.gov Concurrently, advances in separation sciences, particularly chromatography, enabled the analysis of complex mixtures common in industrial and environmental samples. nih.gov

In recent years, the convergence of disciplines has become a new research paradigm. wikipedia.org The integration of biology, materials science, engineering, and computational sciences allows for a more holistic approach to chemical research. wikipedia.org Furthermore, the advent of "Big Data" and machine learning has transformed data analysis, enabling scientists to identify patterns and make predictions from vast datasets, a departure from the more limited linear correlations of the past. cdc.gov This evolution from isolated analysis to integrated, data-driven systems thinking marks a profound shift in how chemical research is conducted, from fundamental discovery to the assessment of complex environmental and biological challenges. cdc.gov

Chemical Compound Focus: Einecs 262-919-5

Compound Identification and Properties

The chemical substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 262-919-5 is a distinct organophosphorus compound. It is formally known as the reaction product of Didecyl hydrogen phosphate (B84403) and Morpholine (B109124).

Identifier TypeValue
EINECS Number 262-919-5
Chemical Name Phosphoric acid, didecyl ester, compd. with morpholine (1:1) nih.gov
CAS Number 61702-53-2 nih.gov
Molecular Formula C24H52NO5P nih.gov
Molecular Weight 465.6 g/mol nih.gov
UNII (Unique Ingredient Identifier) 2V9AWF96RX nih.gov
DSSTox Substance ID DTXSID3069489 nih.gov

Interactive Data Table: Click on headers to sort.

This compound is an amine salt of an alkyl phosphate. acs.org The formation of the salt occurs through the reaction of the acidic phosphate group of didecyl hydrogen phosphate with the basic amine group of morpholine. acs.org This reaction modifies the physicochemical properties of the parent compounds, such as solubility and reactivity, tailoring them for specific industrial uses. acs.org

Computed Physicochemical Properties

PropertyValue
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 20
Topological Polar Surface Area 77 Ų
Formal Charge 0
Complexity 319

Source: PubChem. nih.gov This data is computed and not based on experimental measurements.

Detailed Research Findings

Specific research studies focusing exclusively on Phosphoric acid, didecyl ester, compd. with morpholine (1:1) are limited in publicly accessible scientific literature. However, an understanding of its industrial applications and expected environmental behavior can be derived from its chemical class and constituent parts.

Industrial Applications

Organophosphate amine salts are utilized in various industrial applications. A primary use for this class of compounds is as an additive in lubricants and metalworking fluids. acs.org The alkyl phosphate component contributes to anti-wear and extreme pressure properties, while the amine component can act as a corrosion inhibitor. The parent compound, didecyl phosphate, is also used as a surfactant, plasticizer, and in coatings, owing to its ability to reduce surface tension. The morpholine complex of didecyl phosphate is suggested for use as a surfactant in detergents and as an intermediate in further chemical synthesis. acs.org

Environmental Fate and Transport

The environmental behavior of this compound is governed by the general principles of organophosphate fate. osti.govwho.int Organophosphates can enter the environment through industrial discharge or use. wikipedia.org The primary degradation pathway for these compounds in the environment is typically hydrolysis, the rate of which is significantly influenced by pH. who.intnih.gov Most organophosphates are more stable in acidic to neutral conditions. nih.gov

Due to the long alkyl chains (didecyl groups), the compound is expected to be hydrophobic and have low water solubility, similar to other tri-esters and dialkyl phosphates. acs.org This property suggests a tendency to adsorb to soil and sediment particles, which can lead to environmental persistence even if the compound degrades relatively quickly in aqueous solution. who.int The presence of the morpholine salt may increase its water solubility compared to the parent didecyl hydrogen phosphate.

While biodegradation by soil microorganisms is a known degradation route for many organophosphates, the rate can be slow and may require an adaptation period for the microbial communities. who.int There is a lack of specific studies investigating the bioaccumulation potential or the specific microbial degradation pathways for this compound.

Properties

CAS No.

61702-53-2

Molecular Formula

C24H52NO5P

Molecular Weight

465.6 g/mol

IUPAC Name

didecyl hydrogen phosphate;morpholine

InChI

InChI=1S/C20H43O4P.C4H9NO/c1-3-5-7-9-11-13-15-17-19-23-25(21,22)24-20-18-16-14-12-10-8-6-4-2;1-3-6-4-2-5-1/h3-20H2,1-2H3,(H,21,22);5H,1-4H2

InChI Key

DACVRKXPQVNABS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOP(=O)(O)OCCCCCCCCCC.C1COCCN1

Origin of Product

United States

Environmental Behavior and Biogeochemical Cycling of Triethanolamine Sulfite

Methodologies for Environmental Monitoring and Field Studies of Chemical Substances

Effective environmental monitoring is crucial for understanding the presence and concentration of chemical substances in various environmental matrices. For alkanolamines like triethanolamine (B1662121), several analytical methods are available. These include wet chemistry, gas chromatography (GC), and high-performance liquid chromatography (HPLC). thermofisher.com However, these methods can be time-consuming and may require derivatization of the analyte. thermofisher.com

Ion chromatography (IC) offers a robust alternative for the separation of alkanolamines. thermofisher.com When coupled with pulsed amperometric detection (PAD), it provides a sensitive method for the determination of total alkanolamines. thermofisher.com For monitoring sulfur dioxide, passive samplers using triethanolamine as an absorbing medium have been developed, with subsequent analysis of the collected sulfite (B76179) as sulfate (B86663) using ion chromatography. tandfonline.com

The U.S. Environmental Protection Agency (EPA) includes methods for the determination of triethanolamine in water, such as ASTM Method D7599-16, which uses liquid chromatography/tandem mass spectrometry (LC/MS/MS). epa.gov This highlights the importance of standardized and validated methods for accurate environmental monitoring. epa.govepa.gov

Detection and Quantification in Ambient Environmental Samples

The detection and quantification of Triethanolamine sulfite in ambient environmental samples present a unique analytical challenge, primarily due to the compound's ionic nature and the potential for dissociation into triethanolamine and sulfite ions in aqueous environments. Specific analytical methods validated for the direct measurement of the intact Triethanolamine sulfite salt in environmental matrices such as soil, water, or air are not extensively documented in scientific literature. Consequently, environmental analysis typically focuses on the detection and quantification of its constituent components: the triethanolamine cation and the sulfite anion.

A variety of sophisticated analytical techniques are available for the determination of these components. For triethanolamine, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective method, particularly for complex matrices like industrial wastewater. This technique offers high sensitivity and selectivity, allowing for the accurate quantification of ethanolamines even in the presence of significant matrix interferences, such as high salinity and organic content often found in oil and gas wastewater. Sample preparation for such analyses often involves solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes prior to instrumental analysis.

For the sulfite anion, a different set of analytical methods is employed. Ion chromatography (IC) with conductivity detection is a standard and reliable method for determining the concentration of water-soluble anions like sulfite in aqueous samples and soil extracts. This method separates different ions based on their affinity for a stationary phase, allowing for their individual quantification.

In addition to chromatography, several other techniques have been developed for sulfite determination, driven largely by the need to monitor its presence in food and beverages, but these methods are also applicable to environmental samples. These include colorimetric and spectrophotometric methods, such as the modified para-rosaniline (PRA)-formaldehyde method, which is noted for its sensitivity and rapidity. Another approach is the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which offers a robust and easy-to-operate alternative. Electrochemical methods, including voltammetry and amperometry, provide another sensitive and rapid means of sulfite detection, with the potential for development into portable sensors for in-situ field measurements.

The table below summarizes the primary analytical methods for the constituent parts of Triethanolamine sulfite.

AnalyteAnalytical MethodSample MatrixKey Features
Triethanolamine LC-MS/MSWater, WastewaterHigh sensitivity and selectivity; requires sample cleanup (e.g., SPE) to mitigate matrix effects.
Sulfite Ion Chromatography (IC)Water, Soil ExtractsStandard method for anion analysis; reliable and robust.
Sulfite Colorimetric (PRA)Water, AirSensitive and rapid; suitable for field testing with colorimetric cards.
Sulfite Electrochemical SensorsWaterFast response times; potential for portable, real-time monitoring.

Spatiotemporal Distribution Analysis in Ecological Systems

Direct studies on the spatiotemporal distribution of Triethanolamine sulfite in ecological systems are not available in the current body of scientific literature. The environmental behavior and distribution of this compound must, therefore, be inferred from the physicochemical properties of its constituent ions, triethanolamine and sulfite, and general principles of environmental fate and transport.

Triethanolamine is characterized by high water solubility and low potential for adsorption to soil and sediment. This suggests that, upon release into the environment, Triethanolamine sulfite would likely be highly mobile in aquatic and terrestrial systems. The triethanolamine cation would tend to remain in the aqueous phase, facilitating its transport with surface water and groundwater flow. Its persistence in the environment is expected to be limited, as triethanolamine is known to be readily biodegradable.

The sulfite anion is an intermediate in the global sulfur cycle and can be subject to various transformation processes in the environment. In aerobic environments, sulfite is readily oxidized to sulfate, a more stable and common sulfur species. This oxidation can be microbially mediated or can occur abiotically. In anaerobic environments, sulfite can be reduced to sulfide (B99878) by sulfate-reducing bacteria.

The spatiotemporal distribution of Triethanolamine sulfite would, therefore, be governed by a combination of factors:

Source and Release Patterns: The initial distribution would be dictated by the location and nature of its release into the environment, for instance, from industrial discharge or use in specific applications.

Transport Pathways: Due to its high water solubility, the primary transport mechanism would be through water. This includes runoff into rivers and streams, leaching through the soil profile into groundwater, and transport within aquatic ecosystems.

Transformation and Degradation Rates: The persistence and concentration of the compound at any given location and time would depend on the rates of biodegradation of the triethanolamine cation and the oxidation or reduction of the sulfite anion. These rates are influenced by environmental conditions such as temperature, pH, oxygen availability, and microbial activity.

Given these characteristics, it is expected that Triethanolamine sulfite would not persist for long periods in its original form in most natural ecosystems. The triethanolamine component would likely be biodegraded, while the sulfite component would be transformed into other sulfur species as part of the natural biogeochemical cycle. The highest concentrations would be expected near sources of contamination, with concentrations decreasing with distance and time from the source due to dilution, dispersion, and degradation. A conceptual model of its environmental distribution would show a plume of contamination in water bodies or groundwater originating from a point source, with the concentration and chemical form of the sulfur species changing along the flow path. However, without specific field studies and monitoring data, this remains a theoretical projection.

Ecotoxicological Investigations of Triethanolamine Sulfite in Environmental Systems

Aquatic Ecotoxicity Research Methodologies

The assessment of aquatic ecotoxicity for chemical substances involves a variety of standardized tests on organisms representing different trophic levels. These studies are designed to determine the potential harm the substance may cause to the aquatic environment. For Triethanolamine (B1662121), the primary component of Triethanolamine sulfite (B76179), extensive research has been conducted.

Short-term, or acute, toxicity studies are fundamental in ecotoxicology. They expose organisms to a substance for a brief period, typically 24 to 96 hours, to determine the concentration that causes a specific effect, often mortality (LC50 - Lethal Concentration, 50%) or immobilization (EC50 - Effective Concentration, 50%).

Research on Triethanolamine indicates it has a low acute toxicity to fish and aquatic invertebrates. mdpi.comoecd.org The most sensitive fish species identified in studies was the fathead minnow (Pimephales promelas), with a 96-hour LC50 of 11,800 mg/L. mdpi.comoecd.org For aquatic invertebrates, the water flea (Daphnia magna) showed a 24-hour EC50 of 1,390 mg/L. mdpi.comoecd.org Another invertebrate, Ceriodaphnia dubia, exhibited a 48-hour EC50 of 609.88 mg/L.

Algal species appear to be more sensitive to Triethanolamine than fish or daphnia. mdpi.comoecd.org Toxicity tests on the green alga Scenedesmus quadricauda have been conducted. It has been noted that the toxicity can be influenced by the pH of the test solution; in some cases, toxicity was higher when the pH was allowed to increase with the concentration of triethanolamine. mdpi.comoecd.org For the alga Desmodesmus subspicatus, a 72-hour ErC50 of 512 mg/L was recorded in a static test.

Interactive Table: Acute Aquatic Ecotoxicity of Triethanolamine

SpeciesType of TestDurationEndpointConcentration (mg/L)Reference
Pimephales promelas (Fathead Minnow)Flow-through96 hLC5011,800 mdpi.comoecd.org
Lepomis macrochirus (Bluegill)Static96 hLC50450 - 1,000
Daphnia magna (Water Flea)Static24 hEC501,390 mdpi.comoecd.org
Ceriodaphnia dubia (Water Flea)Static48 hEC50609.88
Desmodesmus subspicatus (Green Alga)Static72 hErC50512

Long-term, or chronic, studies investigate the effects of prolonged exposure to lower concentrations of a substance. These studies assess impacts on survival, growth, and reproduction.

A 21-day reproduction test on Daphnia magna was conducted using a semi-static method where concentrations were measured twice during the study. mdpi.comoecd.org This study determined a No-Observed-Effect Concentration (NOEC) of 16 mg/L and an EC50 for reproduction of 2,038 mg/L. mdpi.comoecd.org The NOEC is the highest tested concentration at which no statistically significant adverse effect is observed.

Interactive Table: Chronic Aquatic Ecotoxicity of Triethanolamine

SpeciesType of TestDurationEndpointConcentration (mg/L)Reference
Daphnia magna (Water Flea)Semi-static21 daysNOEC (Reproduction)16 mdpi.comoecd.org
Daphnia magna (Water Flea)Semi-static21 daysEC50 (Reproduction)2,038 mdpi.comoecd.org

The impact on microorganisms is crucial as they are fundamental to nutrient cycling. Tests on activated sludge, which contains a complex community of microorganisms, are used to assess the potential impact on wastewater treatment processes. For Triethanolamine, the toxicity to microorganisms in activated sludge is low, with a 3-hour EC50 greater than 1,000 mg/L.

As mentioned previously, algae, which are primary photosynthetic organisms in aquatic systems, show greater sensitivity to Triethanolamine compared to fish and invertebrates. mdpi.comoecd.org The toxicity can be dependent on pH, which may affect the chemical form of Triethanolamine in the water. mdpi.comoecd.org

Terrestrial Ecotoxicity Research Methodologies

Investigating the ecotoxicity of chemicals in terrestrial environments involves assessing their impact on soil organisms and plants. These studies are critical for understanding the potential risks from soil contamination.

Standardized tests for soil macroorganisms often involve species like earthworms (Eisenia fetida), which are key bioindicators of soil health. However, for Triethanolamine and its sulfite form, specific toxicity data for soil-dwelling organisms, including macroorganisms and arthropods, are largely unavailable in published literature and regulatory databases. oecd.orgeuropa.eu ECHA registration dossiers and OECD SIDS reports indicate a lack of studies in this area. oecd.orgeuropa.eu

One study noted that a commercial product, SMC, containing canola oil, coriander oil, and triethanolamine, resulted in over 80% mortality for the twospotted spider mite (Tetranychus urticae). However, as this was a formulated product, the specific contribution of triethanolamine to this effect cannot be determined.

Some research has been conducted on the effects of Triethanolamine and related compounds on terrestrial plants and soil microorganisms.

A study on the phytotoxicity of triethanolammonium (B1229115) amino acid salts using cress (Lepidium sativum L.) seeds provides some insight. mdpi.com This study, analogous to ISO standard 18763:2016, evaluated the impact on seed germination and root growth. mdpi.com Pure Triethanolamine (TEA) showed a root growth inhibition of 49.7% at a 0.5% concentration. mdpi.com

Interactive Table: Phytotoxicity of Triethanolamine (TEA) on Cress (Lepidium sativum L.)

CompoundConcentration (%)Root Growth Inhibition (%)Reference
Triethanolamine (TEA)0.549.7 mdpi.com

Regarding soil microorganisms, one study investigated the impact of hydraulic fracturing fluid, which can contain triethanolamine, on soil microbial activity. gisera.csiro.au The study found that while triethanolamine degraded rapidly in soil with pure water, its degradation was significantly slowed in the presence of the complex chemical mixture of the hydraulic fracturing fluid. gisera.csiro.au This was attributed to a reduction in microbial activity and an alteration of the microbial community structure. gisera.csiro.au Specifically, the exposure to the fluid completely inhibited nitrification in the soils over the 66-day test period, indicating a significant impact on key microbial functions. gisera.csiro.au

Another study noted the rapid biodegradation of triethanolamine in aerobic surface soil, with a half-life ranging from 0.5 to 1.8 days, suggesting that under normal conditions, it would not persist.

Mechanistic Ecotoxicology: Unraveling Molecular and Cellular Perturbations in Ecological Receptors

The triethanolamine component, a tertiary amine and a triol, functions as a surfactant and pH buffer. wikidoc.orgwikipedia.org Its chemical properties suggest a primary interaction with cellular membranes. In contrast, the sulfite anion is a known reactive species, and its derivatives can induce significant cellular stress through various mechanisms, including oxidative damage and enzyme inhibition. mdpi.com

Potential Molecular and Cellular Effects of the Triethanolamine Moiety

The ecotoxicological impact of the triethanolamine cation is linked to its physical and chemical properties as a surfactant and its biochemical interactions. Surfactants can disrupt the integrity of cellular membranes, which are crucial for cellular function and signaling in all organisms, including aquatic life.

A significant mode of action identified for triethanolamine in animal models involves the disruption of choline (B1196258) metabolism. Research has shown that TEA can cause liver tumors in female mice, with evidence pointing to a choline-depletion mechanism. wikidoc.orgsmolecule.com TEA may compete with choline for uptake by cells, leading to decreased levels of phosphocholine, a primary storage form of choline, and betaine. smolecule.com Choline is essential for the synthesis of phospholipids (B1166683) like phosphatidylcholine, a key component of cell membranes. Inhibition of choline uptake and subsequent effects on phospholipid synthesis could represent a critical molecular perturbation in aquatic organisms exposed to Triethanolamine sulfite. smolecule.com In vitro studies have also demonstrated that triethanolamine can inhibit the incorporation of phosphate (B84403) into phospholipids. smolecule.com

Table 1: Summary of Potential Mechanistic Effects of Triethanolamine on Ecological Receptors

Cellular/Molecular Target Potential Perturbation Implied Ecotoxicological Consequence
Cellular Membranes Disruption of lipid bilayer due to surfactant properties. Altered membrane permeability and integrity, impaired cellular transport and signaling.
Choline Metabolism Competitive inhibition of choline uptake into cells. smolecule.com Disruption of phospholipid synthesis, leading to compromised membrane structure and function. smolecule.com
Phospholipid Synthesis Inhibition of phosphate incorporation into phospholipids. smolecule.com Impaired cell growth, development, and reproduction.
pH Homeostasis Acts as a buffer, potentially altering intracellular or localized pH. wikidoc.org Disruption of pH-sensitive enzymatic processes and cellular functions.

Potential Molecular and Cellular Effects of the Sulfite Moiety

The sulfite anion (SO₃²⁻) and its related forms (bisulfite and sulfur dioxide) are known to have significant biological effects. Their toxicity is often pH-dependent, as the equilibrium between these forms changes with environmental acidity. mdpi.com

One of the primary mechanisms of sulfite toxicity involves the disruption of cell membranes. Studies on the aquatic plant Iris pseudacorus have shown that high concentrations of sodium bisulfite can affect photosynthesis by interfering with membrane proteins and lipids, thereby altering membrane integrity. mdpi.com Furthermore, sulfites are strong nucleophiles that can interact with various biomolecules, potentially leading to cell damage. annexpublishers.com They have been shown to inhibit essential enzymes involved in the production of ATP and NADH, which would result in cellular energy depletion and ultimately cell death. annexpublishers.com

Research on yeast has demonstrated that thiosulfate, which can be converted to sulfite, inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. mdpi.com This inhibition leads to reduced oxygen consumption, a decrease in mitochondrial membrane potential, and a sharp drop in cellular ATP levels. mdpi.com Such a mechanism would have profound impacts on the metabolic processes of aquatic organisms. Additionally, some studies have indicated that sulfite derivatives can induce chromosome aberrations and increase the rate of sister chromatid exchange in mammalian cells, suggesting a potential for genotoxicity in ecological receptors. mdpi.com

Table 2: Summary of Potential Mechanistic Effects of Sulfite on Ecological Receptors

Cellular/Molecular Target Potential Perturbation Implied Ecotoxicological Consequence
Cellular Membranes Disruption of membrane proteins and lipids. mdpi.com Impaired photosynthesis (in aquatic plants), loss of membrane integrity. mdpi.com
Metabolic Enzymes Inhibition of enzymes in ATP and NADH production pathways. annexpublishers.com Depletion of cellular energy, leading to metabolic collapse and cell death. annexpublishers.com
Mitochondrial Respiration Inhibition of cytochrome c oxidase in the electron transport chain. mdpi.com Reduced oxygen consumption, decreased mitochondrial membrane potential, and ATP depletion. mdpi.com
Genetic Material Induction of chromosome aberrations and sister chromatid exchange. mdpi.com Potential for genotoxicity, leading to mutations and developmental abnormalities.

The combination of the surfactant-induced membrane disruption by triethanolamine and the direct cellular toxicity of the sulfite anion could lead to synergistic ecotoxicological effects. The membrane-perturbing action of triethanolamine might facilitate the entry of sulfite into cells, enhancing its intracellular toxic effects.

Mechanistic Toxicological Research of Triethanolamine Sulfite: Elucidating Molecular and Cellular Dynamics

Genotoxicity Studies: In Vitro and In Silico Approaches to Genetic Integrity

Genotoxicity studies are crucial for assessing the potential of chemical substances to damage genetic material, a key event in the initiation of carcinogenesis. For Triethanolamine (B1662121) and its derivatives, a variety of in vitro (cell-based) and in silico (computer-based) methods have been employed to investigate their interaction with DNA and cellular machinery.

In Silico Predictive Models for Genotoxicity

In silico models use computer-based approaches to predict the toxicological properties of chemicals based on their structure and physicochemical properties. leadscope.com These predictive models are valuable tools in modern toxicology for screening large numbers of chemicals, prioritizing them for further testing, and providing mechanistic insights. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a prominent type of in silico tool used to predict a chemical's biological activity, including genotoxicity, from its molecular structure. nih.govdcceew.gov.au These models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and the toxicological endpoint. nih.gov For genotoxicity, QSAR models can predict outcomes for endpoints like mutagenicity or clastogenicity by comparing the structure of a query chemical to a training set of chemicals with known genotoxic activity. leadscope.comleadscope.com The output is often a probability of the chemical being genotoxic. leadscope.comleadscope.com

While QSAR is a widely applied methodology for regulatory purposes and chemical screening, specific QSAR modeling studies focused on predicting the genotoxic potential of Triethanolamine sulfite (B76179) were not identified in the reviewed scientific literature. The development of such a model would involve analyzing the molecular descriptors of Triethanolamine sulfite and related compounds and correlating them with experimental genotoxicity data to predict its potential for genetic damage.

Structural Alert Identification and Expert System Development

In the realm of toxicology, the identification of structural alerts, which are molecular substructures known to be associated with specific types of toxicity, is a critical first step in hazard assessment. ulisboa.pt For Triethanolamine Sulfite, this process involves the use of expert systems, which are computational models that codify the knowledge of human experts to predict toxicity. These systems analyze the chemical structure of Triethanolamine Sulfite for fragments that have been linked to genotoxicity.

Examples of such structural alerts include electrophilic centers like unstable epoxides, aromatic amines, and N-nitroso groups, which are known to have carcinogenic and/or mutagenic potential. europa.eu While Triethanolamine itself does not inherently contain these alerts, its potential to form N-nitrosodiethanolamine under certain conditions is a point of consideration. nih.gov However, the formation of this carcinogen in vivo is generally considered negligible. nih.gov Expert systems are employed to flag such potential hazards, guiding further testing. ulisboa.pt

The development of these expert systems relies on extensive databases of toxicological information. They function based on rules derived from established structure-activity relationships (SARs). ulisboa.pt For a compound like Triethanolamine Sulfite, the system would scrutinize its potential to react with biological macromolecules like DNA, a key event in mutagenesis. nih.gov

Application of Machine Learning Methodologies in Genotoxicity Prediction

Machine learning (ML) has emerged as a powerful tool in predictive toxicology, offering a data-driven approach to complement expert systems. nih.gov For predicting the genotoxicity of Triethanolamine Sulfite, various ML algorithms can be employed, including Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN). nih.govresearchgate.net These models are trained on large datasets of chemicals with known genotoxicity data, learning complex relationships between chemical structures and biological activity. nih.govresearchgate.net

The process involves representing the chemical structure of Triethanolamine Sulfite using molecular fingerprints or descriptors, which are numerical representations of its structural and physicochemical properties. nih.govresearchgate.net These representations are then used as input for the ML models to classify the compound as genotoxic or non-genotoxic. nih.govaltex.org Studies have shown that combining different ML algorithms and molecular representations can lead to more robust and accurate predictions. nih.gov For instance, SVM and RF algorithms have demonstrated strong performance in predicting chemical genotoxicity. nih.gov

The predictive power of these models is assessed through rigorous validation processes, including cross-validation and the use of external validation sets, to ensure their reliability. researchgate.net The ultimate goal is to create models that can accurately screen for potential genotoxic compounds, thereby prioritizing them for further experimental testing. nih.govresearchgate.net

Assessment of Applicability Domain and Model Confidence in In Silico Predictions

A crucial aspect of using in silico models for toxicological prediction is the assessment of their applicability domain (AD). mdpi.com The AD defines the chemical space for which a model can make reliable predictions. leadscope.comleadscope.com For Triethanolamine Sulfite, this means ensuring that its chemical structure falls within the range of structures that the model was trained on. leadscope.com

Several methods are used to define the AD, often based on the similarity of the target compound to the chemicals in the training set. mdpi.com If Triethanolamine Sulfite is too dissimilar from the training set compounds, the prediction may be unreliable. leadscope.com Tools like VEGA can assess the AD by comparing the target substance with similar substances in the training set and evaluating the correctness of their predictions. mdpi.com

Confidence in the prediction is also quantified. This can be expressed as a probability, indicating the likelihood of the compound being toxic. leadscope.comleadscope.com For instance, a prediction might be categorized as "Positive," "Negative," "Indeterminate," or "Not-In-Domain". leadscope.com The confidence level helps in interpreting the results and deciding on the necessity of further experimental verification. leadscope.com By defining the AD and assessing model confidence, researchers can use in silico predictions for Triethanolamine Sulfite with a greater understanding of their limitations and reliability. mdpi.comresearchgate.net

Biotransformation and Metabolic Pathways Research

Biotransformation, or metabolism, is the process by which the body chemically modifies foreign compounds (xenobiotics) to facilitate their elimination. mdpi.comlongdom.org This process is typically divided into Phase I and Phase II reactions. mdpi.comlongdom.org

Phase I Biotransformation Mechanisms and Enzyme Systems

Phase I reactions introduce or expose functional groups (like -OH, -NH2, -SH) on a molecule, generally making it more polar. mdpi.comsigmaaldrich.comdrughunter.com These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. sigmaaldrich.com

For Triethanolamine, the parent compound of Triethanolamine Sulfite, studies in mice have shown that it does not undergo extensive biotransformation. nih.govpharmacompass.com Over 95% of the administered dose was recovered in the urine as the unchanged parent compound. nih.govpharmacompass.com While cytochrome P450-dependent oxidative N-dealkylation of triethanolamine to diethanolamine (B148213) has been observed in microorganisms, there is no evidence for this occurring under physiological conditions in rodents. nih.govpharmacompass.comsmolecule.com Therefore, significant Phase I metabolism of the triethanolamine moiety is not expected.

The sulfite moiety, however, can be oxidized. The enzyme sulfite oxidase, which contains a molybdenum cofactor, catalyzes the oxidation of sulfite to sulfate (B86663). researchgate.net This is a critical detoxification pathway for sulfite.

Phase II Conjugation Reactions and Metabolite Formation

Phase II reactions involve the conjugation of the modified compound from Phase I, or the parent compound itself, with an endogenous molecule to further increase its water solubility for excretion. mdpi.comnumberanalytics.comslideshare.net Common conjugation reactions include glucuronidation, sulfation, and acetylation. longdom.orgnumberanalytics.com

In the case of Triethanolamine, while the majority is excreted unchanged, a small fraction (1.4-2.7%) has been shown to be excreted as glucuronide conjugates in rats. smolecule.com Sulfation is another major Phase II pathway where a sulfate group is transferred to the substrate, catalyzed by sulfotransferases. numberanalytics.comwikipathways.orgresearchgate.net Given that Triethanolamine contains hydroxyl groups, it is a potential substrate for both glucuronidation and sulfation. The sulfite portion, after oxidation to sulfate in Phase I, would be in a form that is readily excretable.

Computational Prediction of Metabolite Structures and Pathways (e.g., Sites of Metabolism Prediction)

Computational tools can be used to predict the potential metabolites of a compound. nih.gov These methods can be ligand-based, relying on the structures of known metabolized compounds, or structure-based, focusing on the interactions with metabolizing enzymes. nih.gov

For Triethanolamine Sulfite, computational models could predict the sites of metabolism (SOMs). For the triethanolamine part, these models would likely highlight the hydroxyl groups as potential sites for Phase II conjugation reactions like glucuronidation. nih.gov For the sulfite part, the primary predicted metabolic step would be its oxidation to sulfate.

Regulation of Biotransformation by Xenobiotic Receptors and Signaling Pathways

The biotransformation of xenobiotics—foreign chemical substances—is a critical detoxification process primarily regulated by a network of enzymes and transporters. The expression of these proteins is controlled by specialized transcription factors, including the xenobiotic-sensing nuclear receptors Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR). nih.govmdpi.comresearchgate.net These receptors act as master regulators, sensing the presence of xenobiotics and activating the transcription of genes involved in their metabolism and elimination. nih.govresearchgate.netmdpi.com This system involves a coordinated interplay among Phase I (e.g., oxidation), Phase II (e.g., conjugation), and Phase III (transport) processes. mdpi.comwjbphs.com

The biotransformation of Triethanolamine sulfite involves distinct pathways for its two components:

Triethanolamine (TEA) : In mammalian systems, TEA appears to be metabolically stable and does not undergo extensive biotransformation. However, in certain microorganisms, it can be subject to cytochrome P450 (CYP) monooxygenase-dependent oxidative N-dealkylation. d-nb.info Anaerobic degradation is also possible, where bacteria like Acetobacterium sp. can ferment TEA to acetate (B1210297) and ammonia (B1221849) via the enzyme triethanolamine lyase in a process analogous to the conversion of ethanolamine. nih.gov

Sulfite : The primary biotransformation pathway for sulfite is its oxidation to the less toxic sulfate (SO₄²⁻). This reaction is catalyzed by the mitochondrial enzyme sulfite oxidase (SOX), a key enzyme in the metabolism of sulfur-containing amino acids. nih.gov

Mechanisms of Cellular and Molecular Perturbation (excluding adverse effects)

Triethanolamine sulfite can perturb cellular functions through various mechanisms at the molecular level, driven by the chemical properties of both the triethanolamine and sulfite moieties.

Sulfite is a known inducer of oxidative stress. In vitro studies on rat cerebral cortex have shown that sulfite exposure leads to an increase in thiobarbituric acid-reactive substances, which are markers of lipid peroxidation, and a concurrent decrease in the levels of the critical antioxidant glutathione (B108866). mdpi.com

The metabolic process of sulfite detoxification itself contributes to the generation of reactive oxygen species (ROS). The oxidation of sulfite to sulfate by sulfite oxidase produces hydrogen peroxide (H₂O₂) as a byproduct. core.ac.uk While H₂O₂ can be neutralized by enzymes like catalase, its generation signifies an increased oxidative load on the cell. core.ac.uk In plant models, sulfite-induced oxidative stress has been linked to reduced biomass accumulation. nih.gov

Cells typically counter such oxidative challenges by activating antioxidant response pathways. A primary example is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates a suite of antioxidant and detoxification enzymes to restore redox homeostasis. nih.gov

Both triethanolamine and sulfite have been shown to modulate the activity of various enzymes. Sulfite, in particular, is a potent inhibitor of several enzymatic processes.

Sulfite-Mediated Inhibition : Research has demonstrated that sulfite can inhibit multiple enzymes crucial for cellular metabolism and function. In rat cerebral cortex slices, prolonged exposure to sulfite was found to inhibit the activities of glutathione peroxidase (GPx), glutathione S-transferase (GST), and glucose-6-phosphate dehydrogenase (G6PDH)—enzymes vital for the antioxidant defense system. mdpi.com A trend towards the inhibition of glutamine synthetase was also noted. mdpi.com One of the most well-characterized inhibitory actions of sulfite is on polyphenol oxidase (PPO), the enzyme responsible for enzymatic browning in fruits and vegetables. Sulfite prevents browning by either reacting with the enzymatically produced quinones or by irreversibly binding to the enzyme's active site. wjbphs.com

Triethanolamine-Mediated Inhibition : In vitro experiments have indicated that triethanolamine can exert an inhibitory effect on the incorporation of [³²P]phosphate into phospholipids (B1166683) in both rabbit and human tissues, suggesting a potential modulation of lipid metabolism pathways.

The table below summarizes key findings on enzyme modulation by the components of Triethanolamine sulfite.

Interactive Table: Enzyme Modulation by Triethanolamine and Sulfite
Component Enzyme Effect System/Model
Sulfite Glutathione Peroxidase (GPx) Inhibition Rat Cerebral Cortex Slices mdpi.com
Sulfite Glutathione S-Transferase (GST) Inhibition Rat Cerebral Cortex Slices mdpi.com
Sulfite Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibition Rat Cerebral Cortex Slices mdpi.com
Sulfite Glutamine Synthetase Inhibition (Trend) Rat Cerebral Cortex Slices mdpi.com
Sulfite Polyphenol Oxidase (PPO) Inhibition Mushroom wjbphs.com

| Triethanolamine | Phospholipid Synthesis | Inhibition | Rabbit and Human Tissues |

The components of Triethanolamine sulfite can interfere with cellular signaling pathways, leading to perturbations in normal physiological processes. Cellular signaling is a complex network involving receptors, kinases, and transcription factors that control fundamental decisions like proliferation and apoptosis. asm.org

Sulfite has been shown to directly disrupt neurotransmission. Studies have revealed that sulfite significantly impairs glutamatergic signaling by decreasing the uptake of the neurotransmitter glutamate (B1630785) in the cerebral cortex. mdpi.com This disruption of a major excitatory signaling pathway highlights a specific mechanism of molecular perturbation.

While direct receptor interactions for triethanolamine are not well-defined in this context, its structural component, ethanolamine, is recognized as a molecular cue that can influence gene expression and behavior in bacteria like E. coli and Salmonella. science.gov This suggests that ethanolamine-containing compounds can be recognized and integrated into cellular communication networks. Furthermore, sulfated molecules are known to participate in specific biological recognition events, often interacting with cell surface receptors.

Perturbation by chemical agents can affect numerous core signaling pathways, such as NF-κB, Akt, and MAPK, which are central regulators of cell fate. mdpi.com The disruption of such pathways, for instance by impairing neurotransmitter uptake or generating oxidative stress, represents a fundamental mechanism by which Triethanolamine sulfite can influence cellular and molecular dynamics.

Table of Mentioned Compounds

Compound Name
Triethanolamine sulfite
Triethanolamine
Sulfite
Sulfate
Glutathione
Hydrogen peroxide
Acetate
Ammonia
Ethanolamine

Advanced Analytical Methodologies for Triethanolamine Sulfite Research

Chromatographic Techniques for Separation and Detection in Complex Matrices

Chromatographic techniques are pivotal for isolating and identifying Triethanolamine (B1662121) sulfite (B76179) within intricate mixtures. These methods are broadly categorized into Gas Chromatography (GC) and Liquid Chromatography (LC), each with specific applications and advantages in the analysis of this compound.

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications

Gas chromatography is a robust technique for the analysis of volatile compounds. For Triethanolamine and its derivatives, which can have low volatility, derivatization is often employed to enhance their amenability to GC analysis. iarc.fr One common approach involves the silylation of Triethanolamine to create more volatile derivatives suitable for GC-mass selective detection. iarc.fr GC has been successfully used for the determination of Triethanolamine in various samples, including industrial products and environmental matrices. sigmaaldrich.comsigmaaldrich.comphenomenex.com A specific GC method for analyzing ethanolamines uses a specially deactivated Zebron ZB-5MSplus GC column, which provides good peak shapes in a short analysis time. phenomenex.com

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile and widely used technique for the analysis of Triethanolamine sulfite. HPLC methods are well-suited for separating non-volatile and thermally sensitive compounds. In the context of Triethanolamine sulfite, HPLC is often used to determine sulfite residues in various food products, where Triethanolamine solution can be used as an absorbent for sulfites released from the food matrix. researchgate.netnih.gov The sulfite is then detected as a sulfite ion by HPLC with a UV detector. researchgate.netnih.gov Reversed-phase HPLC has also been employed for the analysis of Triethanolamine in cosmetics and pharmaceuticals. iarc.frnih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Identification and Quantification

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced selectivity and sensitivity for the analysis of Triethanolamine sulfite.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the identification and quantification of Triethanolamine. Following separation by GC, the mass spectrometer provides detailed structural information, allowing for unambiguous identification. GC-MS has been utilized for the determination of Triethanolamine in metalworking fluids after silylation. iarc.frnih.gov It has also been applied in the study of Triethanolamine-based deep eutectic solvents for the isolation of other compounds, where GC-MS was used to identify and characterize the isolated products. tandfonline.com Recent methods have been developed for the determination of various ethanolamines, including Triethanolamine, by GC-MS without the need for derivatization, simplifying the analytical process. google.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has been successfully applied to the analysis of Triethanolamine and its related compounds in complex environmental and biological samples. nih.govresearchgate.net For the determination of sulfites, LC-MS/MS methods have been developed where sulfite is converted to a stable adduct, hydroxymethylsulfonate (HMS), which is then detected. lcms.cznih.govfda.gov This approach has been validated for a wide range of food matrices and offers a rapid and selective alternative to traditional methods. nih.govfda.gov LC-MS/MS has also been used to develop methods for the analysis of highly polar pesticides, including Triethanolamine, in food samples. eurl-pesticides.eu

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for elucidating the structure of Triethanolamine sulfite and for its quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. While direct NMR data for Triethanolamine sulfite is limited, the NMR spectra of Triethanolamine itself have been well-documented. chemicalbook.comnih.gov The 1H NMR spectrum of Triethanolamine shows characteristic signals for the hydroxyl and methylene (B1212753) protons. These signals can be influenced by the presence of the sulfite group and by the coordination to metal ions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Triethanolamine exhibits characteristic absorption bands for O-H and C-N stretching. nih.govchemicalbook.com In Triethanolamine sulfite, additional bands corresponding to the S-O stretching of the sulfite anion would be expected. The absence of free hydroxyl stretches can confirm ligand coordination in metal complexes of Triethanolamine.

UV-Vis Spectroscopy can be used for the quantitative analysis of Triethanolamine sulfite, particularly in methods where a colored product is formed. For instance, a spectrophotometric method for determining tertiary amines involves the reaction with Folin-Ciocalteau reagent to produce a blue color that can be measured at 658 nm. koreascience.kr UV detection is also commonly used in HPLC methods for the analysis of sulfites. researchgate.netnih.govabo.com.pl

Development and Validation of Novel Analytical Protocols for Environmental and Biological Samples

The detection and quantification of Triethanolamine sulfite and related compounds in environmental and biological samples necessitate the development and validation of sensitive and specific analytical protocols.

For environmental samples, methods have been developed to monitor Triethanolamine and its derivatives in various matrices. For example, a method for the simultaneous sampling and analysis of sulfur dioxide and nitrogen dioxide from ambient air utilizes Triethanolamine-impregnated filters, with subsequent analysis by ion chromatography. osti.gov LC-MS/MS methods have been specifically developed and validated for the environmental monitoring of Triethanolamine quaternary ammonium (B1175870) compounds in sewage treatment plant influent and effluent, as well as in river water and sediments. nih.govresearchgate.net These methods are designed to be robust and to control for issues such as loss processes and background contamination. nih.govresearchgate.net

In the context of food analysis, which can be considered a type of biological sample, significant effort has been put into developing reliable methods for sulfite determination. A method using a modified Rankine apparatus combined with HPLC has been developed for measuring sulfite residues in foods, with Triethanolamine solution used as an absorbent. researchgate.netnih.gov More recently, LC-MS/MS methods have been developed and validated for the determination of sulfites in a wide variety of food matrices, offering improved sensitivity and selectivity over older methods. lcms.cznih.govfda.gov

Quality Assurance and Quality Control Protocols in Analytical Research

To ensure the reliability and accuracy of analytical data, robust quality assurance (QA) and quality control (QC) protocols are essential.

In the analysis of Triethanolamine sulfite, QA/QC measures typically include:

Method Validation: This involves demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Use of Certified Reference Materials (CRMs): When available, CRMs are analyzed alongside samples to verify the accuracy of the method.

Spike and Recovery Studies: Known amounts of the analyte are added to blank matrix samples to assess the method's accuracy and to identify any matrix effects. Recovery rates are expected to be within an acceptable range. researchgate.netlcms.cz

Internal Standards: Isotopically labeled internal standards are often used in mass spectrometry-based methods to correct for variations in sample preparation and instrument response. nih.goveurl-pesticides.eu

Calibration Curves: Calibration curves are generated using a series of standards of known concentrations to quantify the analyte in samples. The linearity of the calibration curve is a critical performance characteristic. lcms.czkoreascience.kr

Blanks: Method blanks, field blanks, and solvent blanks are analyzed to check for contamination. osti.gov

Replicate Analyses: Samples are often analyzed in duplicate or triplicate to assess the precision of the measurement. fda.gov

The following table summarizes the key analytical techniques and their applications in the study of Triethanolamine sulfite.

Analytical TechniqueApplicationKey Findings/Parameters
Gas Chromatography (GC) Analysis of volatile derivativesUsed for determination in metalworking fluids and other matrices. iarc.frnih.gov
Liquid Chromatography (LC) Separation of non-volatile compoundsHPLC with UV detection for sulfite residues in food. researchgate.netnih.gov
GC-Mass Spectrometry (GC-MS) Identification and quantificationAnalysis of silylated derivatives of Triethanolamine. iarc.frnih.gov
LC-Tandem Mass Spectrometry (LC-MS/MS) High-sensitivity analysisDetermination in environmental and food samples. nih.govresearchgate.netlcms.cz
NMR Spectroscopy Structural elucidationProvides detailed molecular structure information. chemicalbook.comnih.gov
IR Spectroscopy Functional group identificationShows characteristic bands for O-H and S-O bonds. nih.govchemicalbook.com
UV-Vis Spectroscopy Quantitative analysisUsed in colorimetric methods and as a detector for HPLC. researchgate.netnih.govkoreascience.kr

Future Research Trajectories for Triethanolamine Sulfite Studies

Emerging Methodologies and Technologies in Environmental and Toxicological Sciences

The study of Triethanolamine (B1662121) sulfite (B76179) and similar industrial chemicals is being transformed by a host of new analytical and toxicological technologies. thepsci.eu These advancements promise a more nuanced understanding of the substance's behavior in the environment and its potential biological interactions.

In environmental science, the focus is shifting towards more sensitive and specific detection methods. While traditional methods provide foundational data, emerging techniques offer deeper insights. Advanced chromatographic techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), allow for the precise detection and quantification of Triethanolamine sulfite and its potential degradation products in complex environmental matrices like water and soil. numberanalytics.com Furthermore, the development of novel advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) using sulfite as a precursor is a promising area of research for the degradation of persistent organic pollutants. researchgate.netresearchgate.net These systems, which can be activated by UV light or transition metals, generate highly reactive species capable of breaking down contaminants. researchgate.netresearchgate.net

In toxicology, there is a significant move away from traditional animal testing towards New Approach Methodologies (NAMs). flashtox.com These include in vitro methods using 2D and 3D cell cultures and organ-on-a-chip (OOC) models, which can provide human-relevant data on cellular responses to chemical exposure. thepsci.euflashtox.com High-throughput screening (HTS) allows for the rapid assessment of numerous compounds, accelerating the pace of toxicological evaluation. numberanalytics.com Additionally, 'omics' technologies—genomics, proteomics, and metabolomics—offer a comprehensive view of the molecular changes within an organism following exposure to a substance, helping to identify potential modes of action (MoA). numberanalytics.comflashtox.com

Table 1: Comparison of Traditional and Emerging Research Methodologies

Area of Study Traditional Methodologies Emerging Methodologies Potential Application for Triethanolamine Sulfite
Environmental Detection Bulk property measurements (e.g., BOD, COD), basic chromatography. oecd.org Liquid Chromatography-Mass Spectrometry (LC-MS/MS), advanced sensors, VUV/UV/sulfite-based ARPs. numberanalytics.comresearchgate.net Highly specific detection in water/soil; studying degradation pathways.
Toxicological Assessment Standard animal testing (e.g., rodent studies). nih.gov Organ-on-a-chip (OOC), 3D cell cultures, high-throughput screening (HTS), 'omics' technologies. flashtox.comnumberanalytics.com Assessing potential cellular and molecular impacts without animal testing.

| Degradation Studies | Standard biodegradation tests (e.g., OECD 301E). santos.com | Photo-activated sulfite systems, advanced oxidation/reduction processes (AOPs/ARPs). researchgate.netnih.gov | Developing efficient methods for environmental remediation. |

Interdisciplinary Approaches to Comprehensive Chemical Risk Evaluation

A comprehensive evaluation of the risks associated with any chemical, including Triethanolamine sulfite, necessitates collaboration across multiple scientific disciplines. numberanalytics.com An integrated approach, combining expertise from toxicology, environmental chemistry, epidemiology, and computational modeling, is essential for a holistic understanding. rskgroup.comki.se

The "One Health" concept is an exemplary interdisciplinary framework that recognizes the intricate connection between human, animal, and environmental health. europa.eueuropa.eupaho.org Applying this approach to Triethanolamine sulfite would involve assessing its entire lifecycle. This includes its synthesis, industrial use, release into the environment, potential for human and animal exposure, and its ultimate environmental fate. oecd.org Such an approach helps to identify critical control points and potential impacts that might be missed in a siloed assessment. europeanpapers.eufao.org

The European Chemicals Agency (ECHA) and other regulatory bodies champion this type of integrated assessment to ensure chemicals are evaluated consistently across different regulations. europa.eu For instance, data from environmental fate modeling, which predicts how Triethanolamine sulfite partitions between air, water, and soil, can inform exposure assessments in toxicology. oecd.org Similarly, findings from ecotoxicological studies on aquatic organisms can be integrated with human health data to build a complete risk profile. numberanalytics.comrskgroup.com This collaborative process is crucial for developing robust and realistic risk management strategies. dexlechem.comwho.int

Table 2: Disciplinary Roles in the Risk Evaluation of Triethanolamine Sulfite

Discipline Key Role and Contribution
Environmental Chemistry Studies the persistence, degradation, and transformation of the compound in air, water, and soil. oecd.org
Ecotoxicology Assesses the impact on various trophic levels in ecosystems, such as algae, invertebrates, and fish. researchgate.net
Human Toxicology Evaluates potential effects on human health using advanced, non-animal testing methods. ki.se
Exposure Science Models and measures the pathways and extent of human and environmental exposure. rskgroup.com
Computational Modeling Uses data to predict chemical properties, environmental distribution, and potential biological activity. numberanalytics.com

| Regulatory Science | Integrates data from all disciplines to perform risk assessments and inform policy-making. europa.euessfeed.com |

Addressing Critical Knowledge Gaps for Enhanced Scientific Understanding and Regulatory Preparedness

Despite its industrial use, specific knowledge gaps persist for Triethanolamine sulfite. Addressing these is vital for refining its risk profile and ensuring robust regulatory oversight. Future research should be strategically directed to fill these voids.

A primary area of uncertainty is the long-term environmental fate of Triethanolamine sulfite and its degradation products. While the triethanolamine moiety is considered readily biodegradable, the behavior of the complete sulfite compound and its transformation products under various environmental conditions (e.g., anaerobic, varying pH) requires more detailed investigation. oecd.orgsantos.com Research into advanced oxidation and reduction processes shows that sulfite can participate in complex photochemical reactions, forming various radical species, which highlights the need to understand its environmental transformations fully. researchgate.netresearchgate.netfrontiersin.org

Another significant knowledge gap is the ecotoxicological impact on a wider range of species, particularly under chronic exposure scenarios. nih.gov While some acute toxicity data for the triethanolamine component exists for standard test organisms, more information is needed on the complete sulfite compound's effects on diverse ecosystems. oecd.org Furthermore, the potential for the compound to contribute to cumulative effects when present with other environmental stressors is an area ripe for investigation.

Finally, there is a need to develop more sophisticated analytical methods specifically for Triethanolamine sulfite in complex matrices, such as industrial wastewater or consumer products, to support more accurate exposure assessments. mdpi.commdpi.com The European Food Safety Authority (EFSA) has previously highlighted the general need for more data on sulfites to fully confirm their safety, a call that underscores the importance of continued research. europa.eu Closing these knowledge gaps through targeted research will enhance scientific understanding and provide regulators with the robust data needed for effective and proactive chemical management. who.intepa.gov

Table 3: Key Knowledge Gaps and Future Research Directions

Knowledge Gap Proposed Research Trajectory Rationale
Long-Term Environmental Fate Conduct detailed studies on the biodegradation and chemical transformation of Triethanolamine sulfite under diverse environmental conditions (e.g., anaerobic, varying pH, presence of catalysts). To understand the persistence and potential formation of harmful byproducts in the environment. e3s-conferences.org
Chronic Ecotoxicity Perform long-term exposure studies on a broader range of aquatic and terrestrial organisms representing different trophic levels. To assess potential chronic impacts on ecosystem health that are not captured in acute tests. researchgate.net
Complex Mixture Effects Investigate the combined effects of Triethanolamine sulfite with other common industrial chemicals and environmental stressors. To evaluate realistic environmental scenarios where organisms are exposed to multiple substances simultaneously.

| Advanced Analytical Standards | Develop and validate highly sensitive and specific analytical methods for quantifying the compound and its metabolites in various media. | To improve the accuracy of exposure assessments and monitoring for regulatory compliance. mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and characterizing EINECS 262-919-5 in experimental settings?

  • Methodological Answer : Use a combination of spectroscopic methods (e.g., NMR for structural elucidation, IR for functional group analysis, and mass spectrometry for molecular weight determination) and chromatographic techniques (e.g., HPLC or GC for purity assessment). Cross-validate results with reference standards and published spectral libraries . For novel compounds, ensure reproducibility by detailing instrument parameters (e.g., column type, solvent systems) in the methods section .

Q. How can researchers design a synthesis protocol for this compound while ensuring reproducibility?

  • Methodological Answer : Follow a stepwise approach:

Optimize reaction conditions (e.g., temperature, catalysts) using design-of-experiments (DoE) frameworks to identify critical variables.

Document all steps rigorously, including purification methods (e.g., recrystallization solvents, distillation parameters) .

Validate purity via melting point analysis and chromatographic retention times .

Q. What criteria should guide the selection of solvents and reaction conditions for studying this compound?

  • Methodological Answer : Prioritize solvents with low reactivity and high solubility for the compound, referencing Hansen solubility parameters. Use computational tools (e.g., COSMO-RS) to predict solvent compatibility. For reaction optimization, apply response surface methodology (RSM) to balance yield, safety, and environmental impact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?

  • Methodological Answer : Conduct a systematic review of literature data, noting measurement conditions (e.g., temperature, pH). Perform controlled replicate experiments using standardized protocols. Apply statistical tools (e.g., ANOVA) to assess variability and identify confounding factors (e.g., impurities, hygroscopicity). Publish null results to clarify discrepancies .

Q. What experimental frameworks are suitable for investigating the degradation pathways of this compound under environmental stressors?

  • Methodological Answer :

Design stress-testing experiments (e.g., exposure to UV light, elevated temperatures, or hydrolytic conditions).

Monitor degradation products via LC-MS/MS and compare fragmentation patterns with predictive software (e.g., Meteor Nexus).

Use kinetic modeling (e.g., Arrhenius plots) to extrapolate long-term stability .

  • Note: Align the research question with the PICOT framework (Population: compound; Intervention: stressor; Comparison: control; Outcome: degradation rate; Time: exposure duration) .

Q. How can computational methods (e.g., DFT, molecular docking) enhance mechanistic studies of this compound’s reactivity?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to model transition states and reaction energetics.
  • Validate predictions with experimental kinetic data (e.g., rate constants).
  • For biological interactions, use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by in vitro validation .

Q. What strategies are effective for integrating contradictory data from multiple studies into a cohesive analysis of this compound’s properties?

  • Methodological Answer :

Conduct a meta-analysis using PRISMA guidelines to assess study heterogeneity.

Apply sensitivity analysis to identify outlier datasets.

Use Bayesian statistics to weight studies by methodological rigor (e.g., sample size, control groups) .

Guidance for Structuring Research Questions

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Avoid Common Pitfalls : Overly broad questions (e.g., “What is this compound?”) or lack of hypothesis-driven design. Instead, focus on mechanistic or comparative studies (e.g., “How does pH influence the compound’s photodegradation?”) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.